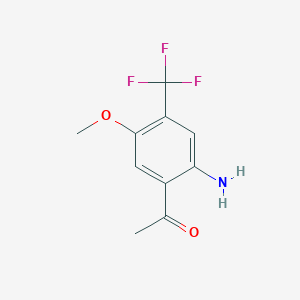
1-(2-Amino-5-methoxy-4-(trifluoromethyl)phenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-5-methoxy-4-(trifluoromethyl)phenyl)ethan-1-one is a chemical compound with the molecular formula C10H10F3NO2 It is characterized by the presence of an amino group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring, along with an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-methoxy-4-(trifluoromethyl)phenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-methoxy-4-(trifluoromethyl)benzaldehyde with an appropriate reagent to introduce the ethanone group. This reaction typically requires the use of a strong base and a suitable solvent under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Amino-5-methoxy-4-(trifluoromethyl)phenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
1-(2-Amino-5-methoxy-4-(trifluoromethyl)phenyl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 1-(2-Amino-5-methoxy-4-(trifluoromethyl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Amino-5-methoxyphenyl)ethan-1-one: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
1-(2-Amino-4-(trifluoromethyl)phenyl)ethan-1-one: Lacks the methoxy group, which can influence its chemical properties and applications.
1-(2-Amino-5-methoxy-4-(trifluoromethyl)phenyl)propan-1-one:
Uniqueness
The presence of both the methoxy and trifluoromethyl groups in 1-(2-Amino-5-methoxy-4-(trifluoromethyl)phenyl)ethan-1-one makes it unique compared to similar compounds.
Propriétés
Formule moléculaire |
C10H10F3NO2 |
|---|---|
Poids moléculaire |
233.19 g/mol |
Nom IUPAC |
1-[2-amino-5-methoxy-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H10F3NO2/c1-5(15)6-3-9(16-2)7(4-8(6)14)10(11,12)13/h3-4H,14H2,1-2H3 |
Clé InChI |
VIHWYMHEZGBHGL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1N)C(F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088383.png)
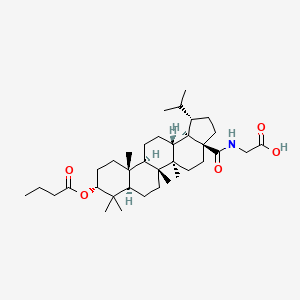
![4-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14088413.png)
![methyl (2R)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14088422.png)
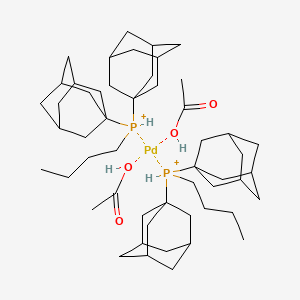
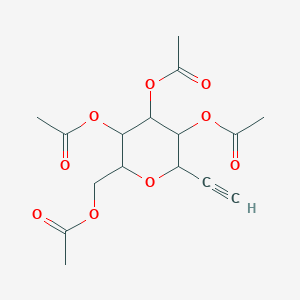
![6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14088435.png)
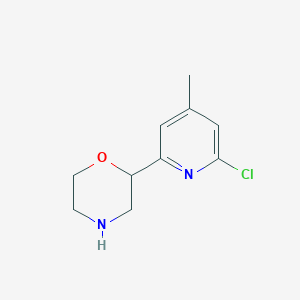
![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088442.png)
![3-[2-(Oxan-2-yloxy)ethoxy]propan-1-ol](/img/structure/B14088443.png)
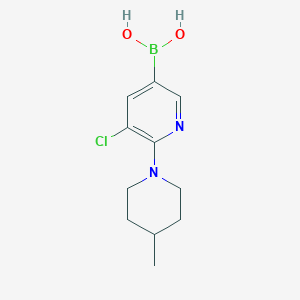
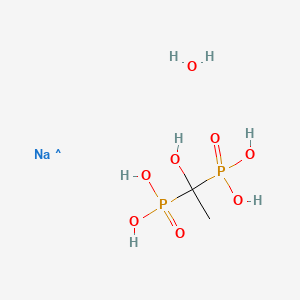
![methyl 3-[8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14088456.png)
![N'~1~,N'~3~-bis[(E)-(4-fluorophenyl)methylidene]propanedihydrazide](/img/structure/B14088457.png)
